Product packaging for Methyl 4-benzoyloxybenzoate(Cat. No.:CAS No. 75915-29-6)

Methyl 4-benzoyloxybenzoate

Cat. No.: B184943
CAS No.: 75915-29-6
M. Wt: 256.25 g/mol
InChI Key: YKHLWWUNXPXTQJ-UHFFFAOYSA-N
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Description

Current Research Landscape of Aromatic Ester Systems

The study of aromatic esters, including benzoyloxybenzoates, is a dynamic field driven by their utility in materials science and organic synthesis. A significant area of research is the development of novel liquid crystals. tandfonline.com Phenyl benzoate (B1203000) derivatives are among the most studied calamitic (rod-shaped) liquid crystals due to the tunability of their molecular architecture. nih.govtandfonline.com By modifying terminal chains, linking groups, and lateral substituents, researchers can control the mesomorphic properties, such as the nematic and smectic phases, that these compounds exhibit. tandfonline.comtandfonline.com The orientation of the ester group and the presence of different substituents have been shown to significantly affect the thermal stability and phase transitions of these materials. academicjournals.orgtandfonline.com

Synthetic methodologies for aromatic esters are continuously evolving. While traditional esterification methods using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are common, they can be inefficient for certain substituted benzoyloxybenzoates. nih.govtubitak.gov.trlibretexts.org This has led to the development of alternative strategies, such as protection-deprotection methods, to improve reaction yields for complex structures. tubitak.gov.tr

Theoretical Frameworks in Benzoyloxybenzoate Research

Modern research on benzoyloxybenzoates and related aromatic esters heavily relies on theoretical and computational frameworks to complement experimental findings. chemicalbook.com These frameworks provide profound insights into molecular structure, reactivity, and structure-property relationships that are often difficult to probe through experimentation alone.

Quantitative Structure-Activity Relationship (QSAR) modeling represents another critical theoretical framework. academicjournals.org QSAR studies aim to build mathematical models that correlate chemical structure with a specific activity or property. academicjournals.org In the context of aromatic esters, QSAR models have been developed to predict properties ranging from the toxicity of hydroxyl benzoic esters to the receptor binding affinity of more complex ester derivatives. academicjournals.org These models often use quantum chemical parameters and molecular connectivity indices to establish a quantitative link between structure and function, guiding the design of new compounds with desired characteristics. academicjournals.org

For liquid crystals, theoretical modeling is crucial for understanding their complex phase behavior. Theories like the Ericksen-Leslie theory provide a dynamic framework for how these materials operate, which is essential for optimizing their use in display technologies. Computer simulations and machine learning tools are increasingly used to investigate the microscopic mechanisms of phase transitions between different liquid crystal phases, such as the cholesteric blue phases. These computational approaches allow researchers to model how molecules organize and reorganize, providing insights that are difficult to capture experimentally.

Future Directions and Emerging Research Avenues for Methyl 4-Benzoyloxybenzoate Derivatives

The future of research on this compound and its derivatives is poised to expand upon the foundations of materials science and advanced organic synthesis. A major avenue of exploration lies in the rational design of new liquid crystalline materials. By systematically modifying the core structure of this compound—for example, by introducing different lateral substituents (such as bromo, cyano, or methyl groups) or varying the length and nature of terminal alkyl chains—researchers can fine-tune the mesomorphic properties. tandfonline.com The goal is to create novel materials with specific phase transition temperatures, broad mesophase ranges, and unique electro-optical properties for next-generation displays and sensors. academicjournals.orgtandfonline.com

Computational chemistry will be instrumental in guiding these synthetic efforts. The use of DFT and QSAR models will allow for the in silico prediction of the properties of yet-to-be-synthesized derivatives. academicjournals.orgtubitak.gov.tr This predictive power can accelerate the discovery process by identifying promising candidates for specific applications, thereby reducing the need for extensive, trial-and-error-based experimental work.

Furthermore, there is a continuing drive towards developing more efficient and environmentally benign synthetic routes. This includes exploring novel catalytic systems and reaction conditions that can improve yields and minimize waste, moving away from less effective or problematic reagents. tubitak.gov.tr Research into protection-deprotection strategies and their refinement for complex benzoyloxybenzoate structures will also continue to be an important area. tubitak.gov.tr The application of these compounds may also extend beyond liquid crystals into other areas of materials science, such as specialty polymers or as intermediates in the synthesis of other functional organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B184943 Methyl 4-benzoyloxybenzoate CAS No. 75915-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75915-29-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 4-benzoyloxybenzoate

InChI

InChI=1S/C15H12O4/c1-18-14(16)12-7-9-13(10-8-12)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

YKHLWWUNXPXTQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Modern Esterification Techniques for Methyl 4-Benzoyloxybenzoate Synthesis

The synthesis of this compound can be achieved through several modern esterification methods that offer mild reaction conditions and high yields. The classical Fischer esterification, while fundamental, often requires harsh conditions. More contemporary methods provide greater functional group tolerance and efficiency.

One of the most effective methods is the Steglich esterification , which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). nih.govwikipedia.orgnih.gov This method is known for its mild reaction conditions, generally proceeding at room temperature. wikipedia.org The reaction involves the activation of the carboxylic acid (benzoic acid) by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol (methyl 4-hydroxybenzoate) to form the ester. organic-chemistry.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct. organic-chemistry.org A representative reaction is the esterification of a substituted benzoyloxybenzoic acid with a phenol (B47542) using DCC and DMAP, which proceeds efficiently. nih.govtubitak.gov.tr

Another powerful technique is the Yamaguchi esterification . This method is particularly useful for the synthesis of highly functionalized esters. nih.gov It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP. nih.gov This two-step, one-pot procedure is renowned for its high yields and regioselectivity under mild conditions. researchgate.net

The Mitsunobu reaction offers an alternative route that proceeds with an inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the synthesis of achiral this compound from methyl 4-hydroxybenzoate (B8730719). organic-chemistry.orgtubitak.gov.tr The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). tubitak.gov.tr The alcohol is converted into a good leaving group, which is then displaced by the carboxylate nucleophile. organic-chemistry.org

Esterification MethodReagentsTypical ConditionsYield (%)
Steglich EsterificationBenzoic acid, Methyl 4-hydroxybenzoate, DCC, DMAPCH2Cl2, Room Temperature, 24h>90
Yamaguchi EsterificationBenzoic acid, Methyl 4-hydroxybenzoate, 2,4,6-trichlorobenzoyl chloride, Et3N, DMAPToluene, Room Temperature~78-95
Mitsunobu ReactionBenzoic acid, Methyl 4-hydroxybenzoate, PPh3, DEADTHF, 0 °C to Room TemperatureVariable

Stereoselective Synthesis of Benzoyloxybenzoate Analogs

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may possess unique properties for applications in areas such as chiral liquid crystals or as intermediates for pharmaceuticals. Stereoselective synthesis can be approached through the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.net For instance, a chiral alcohol could be esterified with 4-benzoyloxybenzoic acid, or a chiral carboxylic acid could be reacted with methyl 4-hydroxybenzoate. The chiral auxiliary directs the subsequent transformations and is later removed. researchgate.net

Enzymatic kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture. google.commdpi.com Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. google.commdpi.com For example, a racemic mixture of a chiral benzoyloxybenzoate ester could be subjected to enzymatic hydrolysis, where the lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding alcohol and carboxylic acid, allowing for the separation of the unreacted, enantiomerically enriched ester. nih.govmdpi.com

Asymmetric catalysis using chiral catalysts can also be employed to synthesize enantiomerically enriched benzoyloxybenzoate analogs. For example, a phase-transfer-catalyzed asymmetric alkylation of α-benzoyloxy-β-keto esters has been demonstrated using an N-spiro chiral quaternary ammonium (B1175870) salt as the catalyst, leading to the stereoselective construction of congested 2,3-dihydroxycarboxylic acid esters. nih.gov

MethodApproachKey Features
Chiral AuxiliariesTemporary incorporation of a chiral group.Predictable stereochemical control.
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomer.High enantioselectivity under mild conditions.
Asymmetric CatalysisUse of a chiral catalyst to favor one enantiomer's formation.High catalytic efficiency.

Catalytic Approaches in Benzoyloxybenzoate Formation

Catalytic methods offer efficient and atom-economical routes to ester formation, often avoiding the need for stoichiometric activating agents.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed reactions are versatile for the formation of C-O bonds. One potential route to this compound is through the palladium-catalyzed carbonylation of an appropriate aryl halide. For instance, the methoxycarbonylation of iodobenzene (B50100) to methyl benzoate (B1203000) has been achieved with high efficiency using a [PdCl2(Xantphos)] complex as the catalyst. mdpi.comresearchgate.net A related approach could involve the palladium-catalyzed carbonylation of 4-iodophenyl benzoate in the presence of methanol (B129727). Additionally, palladium-catalyzed carbonylation of iminoquinones and aryl iodides has been developed to access aryl p-amino benzoates, showcasing the utility of this methodology in synthesizing substituted benzoates. rsc.org

Photocatalytic Synthesis Routes

Photocatalytic methods represent a green and sustainable approach to chemical synthesis, often utilizing visible light as an energy source. While specific examples for the direct synthesis of this compound are not prevalent, the principles of photocatalytic esterification are well-established. These reactions can proceed through various mechanisms, including the generation of radical intermediates under mild conditions. This approach could potentially be applied to the esterification of methyl 4-hydroxybenzoate with benzoic acid, offering an alternative to traditional thermal methods.

Protection-Deprotection Strategies for Complex Benzoyloxybenzoate Structures

In the synthesis of more complex benzoyloxybenzoate derivatives, particularly those with multiple reactive functional groups, the use of protecting groups is essential. harvard.edu Protecting groups temporarily mask a functional group to prevent it from reacting in a subsequent step and can be selectively removed later in the synthetic sequence. harvard.edu

For the synthesis of complex benzoyloxybenzoates, the hydroxyl group of methyl 4-hydroxybenzoate or the carboxylic acid group of benzoic acid might need to be protected.

Hydroxyl Protecting Groups:

Silyl ethers (e.g., TBDMS, TIPS) are widely used due to their ease of installation and removal under specific conditions (typically with fluoride (B91410) ions), offering orthogonality to many other protecting groups. beilstein-journals.orgnih.govresearchgate.net

Benzyl (Bn) ethers are robust and stable to a wide range of reaction conditions. wikipedia.orgchem-station.comcommonorganicchemistry.com They are typically removed by hydrogenolysis. wikipedia.orgchem-station.com The p-methoxybenzyl (PMB) group is a useful variant that can be cleaved under oxidative conditions. wikipedia.org

Carboxylic Acid Protecting Groups:

Methyl or ethyl esters are common protecting groups, though their removal requires basic or acidic hydrolysis, which might not be compatible with other sensitive functional groups.

Benzyl (Bn) esters are advantageous as they can be removed under neutral conditions via hydrogenolysis. wikipedia.orgchem-station.com

Functional GroupProtecting GroupDeprotection Condition
HydroxylTert-butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)
HydroxylBenzyl (Bn)H2, Pd/C (Hydrogenolysis)
Carboxylic AcidBenzyl (Bn) esterH2, Pd/C (Hydrogenolysis)

Design and Synthesis of Homologous Benzoyloxybenzoate Series

The design and synthesis of homologous series of benzoyloxybenzoates are of significant interest, particularly in the field of liquid crystals, where the length of an alkyl chain can systematically alter the mesomorphic properties. researchgate.net A homologous series of this compound could be designed by varying the alkyl chain of the ester group (e.g., ethyl, propyl, butyl 4-benzoyloxybenzoate) or by introducing an alkoxy chain onto the benzoyl moiety.

The synthesis of such a series typically involves the esterification of 4-hydroxybenzoic acid (or its alkyl esters) with a homologous series of benzoyl chlorides (or benzoic acids) or vice versa. For example, a series of 4-(4'-n-alkoxybenzoyloxy)benzoates can be synthesized by reacting methyl 4-hydroxybenzoate with a series of 4-n-alkoxybenzoyl chlorides. researchgate.net

A general synthetic route could involve:

Alkylation of p-hydroxybenzoic acid to form a series of p-alkoxybenzoic acids.

Conversion of the p-alkoxybenzoic acids to the corresponding acid chlorides using a chlorinating agent like thionyl chloride.

Esterification of the p-alkoxybenzoyl chlorides with methyl 4-hydroxybenzoate in the presence of a base like pyridine (B92270).

This systematic variation in molecular structure allows for the fine-tuning of physical properties such as melting point, boiling point, and liquid crystalline behavior.

CompoundAlkyl Chain (R)
This compound-CH3
Ethyl 4-benzoyloxybenzoate-CH2CH3
Propyl 4-benzoyloxybenzoate-CH2CH2CH3

Sustainable Synthetic Pathways for Benzoyloxybenzoate Derivatives

The development of sustainable synthetic methodologies for benzoyloxybenzoate derivatives, including this compound, is an area of growing interest, driven by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing renewable resources, minimizing waste, and employing safer reaction conditions. Key strategies in this endeavor include the use of biocatalysts and alternative energy sources like microwave irradiation.

Biocatalytic Approaches

Enzymatic catalysis, particularly through the use of lipases, presents a promising green alternative for the synthesis of benzoate esters. Lipases are attractive due to their biodegradability, high selectivity, and ability to function under mild reaction conditions, often in solvent-free systems or green solvents.

One of the primary enzymatic routes for the synthesis of benzoyloxybenzoate derivatives is through the acylation of a corresponding hydroxybenzoate, such as Methyl 4-hydroxybenzoate (also known as methylparaben), with a benzoyl group donor. Lipase-catalyzed benzoylation has been successfully demonstrated for various polyols and other hydroxyl-containing compounds, suggesting its applicability to the synthesis of this compound.

Key Features of Lipase-Catalyzed Synthesis:

Enzyme Specificity: Lipases, such as those from Candida antarctica (CALB) and Mucor miehei, can exhibit high regioselectivity, which is particularly advantageous when synthesizing complex derivatives.

Acyl Donors: While benzoic acid can be used, the equilibrium may not favor high product yields. More reactive acyl donors, such as vinyl benzoate, are often employed to drive the reaction forward.

Reaction Medium: The choice of solvent is crucial. Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or solvent-free conditions are preferred to minimize volatile organic compound (VOC) emissions.

Enzyme Immobilization: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enhances the enzyme's stability, enabling its reuse over multiple reaction cycles. This significantly reduces costs and waste associated with the catalyst.

The following table illustrates typical conditions for lipase-catalyzed benzoylation, drawn from studies on similar substrates.

CatalystSubstratesAcyl DonorSolventTemperature (°C)Yield (%)Reference
Mucor miehei lipase (MML)1,2-diolsVinyl benzoateOrganic Solvents30-45High researchgate.net
Candida antarctica lipase (CAL)1,2-diolsVinyl benzoateOrganic Solvents30-45High researchgate.net

This data is based on the benzoylation of 1,2-diols and serves as a model for the potential synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of side products.

The synthesis of benzoate esters, including this compound, can be efficiently achieved through microwave-assisted esterification or acylation. For instance, the esterification of benzoic acid with methanol to produce methyl benzoate has been shown to be significantly accelerated under microwave irradiation. researchgate.net Similarly, the benzoylation of Methyl 4-hydroxybenzoate could be expedited using this technology.

Advantages of Microwave-Assisted Synthesis:

Reduced Reaction Time: Reactions that may take hours under conventional heating can often be completed in minutes. researchgate.netcore.ac.uk

Energy Efficiency: Microwave heating is more energy-efficient as it heats the reaction mixture directly, rather than the entire apparatus.

Improved Yields and Purity: The rapid heating and shorter reaction times can lead to higher yields and cleaner products by minimizing thermal decomposition and side reactions.

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further enhancing their green credentials.

The table below provides a comparative example of conventional versus microwave-assisted synthesis for methyl benzoate, highlighting the potential benefits for related benzoyloxybenzoate derivatives.

MethodReactantsCatalystTimeTemperature (°C)Conversion (%)Selectivity (%)Reference
Conventional HeatingBenzoic Acid, MethanolSulfuric Acid60 min708874 researchgate.net
Microwave IrradiationBenzoic Acid, MethanolSulfuric Acid10 min7099.9986 researchgate.net

This data for the synthesis of methyl benzoate illustrates the potential advantages of microwave assistance for the synthesis of this compound.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Methyl 4-Benzoyloxybenzoate Formation

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride, followed by methylation, or the reaction of methyl 4-hydroxybenzoate (B8730719) with benzoyl chloride. A common synthetic route involves the use of a catalyst to facilitate the reaction. For instance, the synthesis of a similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), involves the esterification of 4-benzyloxyphenol with n-dodecyloxy–substituted benzoyloxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in dry dichloromethane (B109758) (CH2Cl2). nih.govtubitak.gov.tr

Detailed Reaction Intermediate Analysis

The formation of this compound proceeds through several key intermediates. In a reaction analogous to the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, the mechanism likely begins with the activation of the benzoyl chloride. nih.gov When a catalyst like pyridine (B92270) is used, it attacks the electrophilic carbon of the benzoyl chloride, leading to the formation of a highly reactive acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack.

The subsequent step involves the nucleophilic attack by the hydroxyl group of methyl 4-hydroxybenzoate on the activated carbonyl carbon of the acylpyridinium salt. This attack results in the formation of a tetrahedral intermediate. The stability and structure of such intermediates are crucial in determining the reaction pathway. The final step involves the collapse of this tetrahedral intermediate, leading to the formation of this compound and the regeneration of the catalyst.

In cases where a different catalyst system like DCC/DMAP is employed, the mechanism involves the activation of the carboxylic acid (4-hydroxybenzoic acid) by DCC to form an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol (methanol) to form the final ester product.

Transition State Characterization

The transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. beilstein-journals.org For the formation of this compound, the key transition state occurs during the nucleophilic attack of the hydroxyl group on the activated benzoyl group. Computational modeling and kinetic isotope effect studies are powerful tools for characterizing these transition states. beilstein-journals.org

The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, dictates the activation energy of the reaction. For a bimolecular reaction, the transition state involves the collision of the two reacting molecules in the correct orientation and with sufficient energy to overcome the activation barrier. opentextbc.ca

Kinetic Studies of Benzoyloxybenzoate Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. mpg.de This information is essential for optimizing reaction conditions and understanding the underlying mechanism.

Rate Constant Determination

The rate constant (k) is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be determined experimentally by monitoring the change in concentration of a reactant or product over time. bmglabtech.com For the synthesis of benzoyloxybenzoate derivatives, techniques like UV-visible spectroscopy can be employed to follow the reaction progress if the reactants and products have distinct absorption spectra. bmglabtech.com

For example, a study on the formation of colored complexes from the reaction of 2,4-dinitroaniline (B165453) with salicylic (B10762653) acid and paracetamol determined the rate constants under various pH conditions. ekb.eg The reactions were found to follow pseudo-first-order kinetics, and the rate constants were calculated from the spectroscopic data. ekb.eg Similar methodologies can be applied to determine the rate constant for the formation of this compound.

A hypothetical set of experimental data for the determination of the rate constant for the formation of this compound is presented below. This data could be obtained by monitoring the concentration of a reactant over time using a suitable analytical technique.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Time (s)[Reactant] (M)ln[Reactant]
00.100-2.303
600.085-2.465
1200.072-2.631
1800.061-2.797
2400.052-2.957
3000.044-3.124

By plotting ln[Reactant] versus time, a linear relationship would indicate a first-order reaction, and the rate constant could be determined from the slope of the line.

Factors Influencing Reaction Rates

Several factors can influence the rate of formation of this compound. libretexts.orgmonash.edugaryturnerscience.com These include:

Concentration of Reactants: Increasing the concentration of the reactants, such as methyl 4-hydroxybenzoate and benzoyl chloride, generally leads to an increased reaction rate due to a higher frequency of molecular collisions. libretexts.orggaryturnerscience.com

Temperature: As with most chemical reactions, an increase in temperature typically increases the reaction rate. libretexts.orgmonash.edugaryturnerscience.com Higher temperatures provide the reactant molecules with more kinetic energy, increasing the likelihood of successful collisions that overcome the activation energy barrier. opentextbc.ca

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and stabilizing the transition state. Polar aprotic solvents are often used for this type of esterification reaction.

Table 2: Influence of Various Factors on Reaction Rate

FactorEffect on Reaction RateRationale
Increased Reactant ConcentrationIncreaseMore frequent collisions between reactant molecules. garyturnerscience.com
Increased TemperatureIncreaseMolecules have higher kinetic energy, leading to more effective collisions. monash.edu
Presence of a CatalystIncreaseProvides a lower energy reaction pathway. monash.edu
Increased Surface Area (for heterogeneous reactions)IncreaseMore sites available for reaction. monash.edu

Catalytic Cycles in Benzoyloxybenzoate Transformations

A catalytic cycle is a multistep reaction mechanism that illustrates the role of a catalyst in a chemical reaction. wikipedia.org The catalyst is consumed in one step and regenerated in a later step, allowing it to participate in multiple reaction cycles. wikipedia.org

In the synthesis of this compound using a catalyst like DMAP, the catalytic cycle can be described as follows:

Activation: The catalyst (DMAP) reacts with the acylating agent (e.g., an activated form of benzoyl chloride or an O-acylisourea intermediate) to form a highly reactive acylpyridinium ion.

Nucleophilic Attack: The alcohol (methyl 4-hydroxybenzoate) attacks the acylpyridinium ion, forming a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the final ester product (this compound) and regenerates the catalyst (DMAP), which can then enter another catalytic cycle.

Degradation Mechanisms of this compound

The degradation of this compound is primarily governed by its ester functionalities, making it susceptible to hydrolytic and photocatalytic breakdown. These processes involve the cleavage of one or both ester bonds, leading to the formation of smaller, more polar molecules.

Hydrolytic Degradation

The most prevalent degradation pathway for this compound in aqueous environments is hydrolysis. As an ester, it can undergo hydrolysis under acidic, neutral, or basic conditions, with the rate being significantly accelerated in the presence of acids or bases.

The reaction under basic conditions, known as saponification, is particularly relevant. It is a bimolecular nucleophilic acyl substitution (BAc2) reaction. stackexchange.com The process involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of one of the ester groups. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond to release the corresponding carboxylate and alcohol.

Table 1: Expected Products of Complete Hydrolysis

Starting Material Reagent/Condition Primary Products

Table 2: Example Kinetic Data for a Structurally Similar Compound This data is for Sodium 4-benzoyloxy benzoate (B1203000) and is presented for illustrative purposes.

Precursor Condition Hydrolysis Rate Constant (khyd)
Sodium 4-benzoyloxy benzoate pH 10.5, 40°C 0.012 min⁻¹

Data sourced from patent literature and illustrates the rate of hydrolysis for a similar benzoyloxy structure. google.com

Photocatalytic Degradation

Photocatalytic degradation offers an alternative pathway for the decomposition of this compound, particularly in the presence of semiconductor photocatalysts and a light source. This advanced oxidation process involves the generation of highly reactive species that can break down the organic molecule into simpler compounds, eventually leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

The mechanism is initiated when a semiconductor photocatalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO), absorbs photons with energy equal to or greater than its band gap. This creates electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents and can react with water molecules or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). rsc.orgnih.gov

These hydroxyl radicals are non-selective and aggressively attack the this compound molecule. The degradation can proceed through several routes:

Hydroxylation of the Aromatic Rings: The •OH radicals can attack the benzene (B151609) rings, introducing additional hydroxyl groups.

Cleavage of Ester Bonds: The reactive species can break the ester linkages, leading to the formation of intermediates like benzoic acid and 4-hydroxybenzoic acid.

Oxidation of Intermediates: These initial byproducts are further oxidized, leading to ring-opening and the formation of aliphatic compounds, which are subsequently degraded into carbon dioxide and water.

While specific studies detailing the complete photocatalytic degradation pathway of this compound are limited, the general principles of photocatalysis on aromatic esters suggest a progressive breakdown of the molecule into smaller, less complex substances.

Table 3: Key Steps in Photocatalytic Degradation

Step Process Key Species Involved
1. Catalyst Activation Absorption of UV/Visible light by semiconductor e⁻ (electron), h⁺ (hole)
2. ROS Generation Reaction of h⁺ with H₂O or OH⁻ •OH (hydroxyl radical)
3. Initial Attack •OH radicals react with the substrate This compound
4. Fragmentation Cleavage of ester bonds and aromatic rings Aromatic/aliphatic intermediates

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic compounds in solution. For Methyl 4-benzoyloxybenzoate, a combination of one-dimensional and advanced multi-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

One-Dimensional (1D) NMR: 1H and 13C Spectra

The 1H and 13C NMR spectra offer the initial and fundamental layer of structural information. In a deuterated chloroform (B151607) (CDCl3) solvent, the 1H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The methyl ester protons (-OCH3) appear as a sharp singlet, while the aromatic protons present as a series of doublets, characteristic of the para-substituted benzene (B151609) rings. The integration of these signals confirms the number of protons in each environment.

The 13C NMR spectrum complements the proton data by identifying each unique carbon atom. rsc.org The carbonyl carbons of the ester groups are readily identifiable by their characteristic downfield shifts. The aromatic carbons show a range of chemical shifts influenced by their position and the electronic effects of the substituents. The methyl carbon of the ester group appears as a distinct signal in the upfield region of the spectrum.

A publication's supporting information provides the following 1H and 13C NMR data for this compound. rsc.org

1H and 13C NMR Data for this compound in CDCl3

Atom Type 1H NMR (ppm) 13C NMR (ppm)
Aromatic Protons 8.24 (d, J = 8.0 Hz, 2H) 165.2
Aromatic Protons 8.17 (d, J = 8.9 Hz, 2H) 154.6
Aromatic Protons 7.65 (t, J = 7.5 Hz, 1H) 133.8
Aromatic Protons 7.51 (t, J = 7.8 Hz, 2H) 131.5
Aromatic Protons 7.31 (d, J = 8.9 Hz, 2H) 130.2
Methyl Protons 3.93 (s, 3H) 128.6
127.1
121.8

Note: The 13C NMR data is presented as a list of observed chemical shifts as specific assignments were not provided in the source.

While 1D NMR provides essential data, multi-dimensional NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be utilized to establish proton-proton coupling relationships within the same spin system. For this compound, COSY would show correlations between the ortho- and meta-protons on each of the two aromatic rings, confirming their respective spin systems. It would not, however, show correlations between the protons on the different rings as they are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon, greatly aiding the assignment of the 13C NMR spectrum.

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations, which can often be studied using variable-temperature (VT) NMR experiments. researchgate.net For this compound, rotation around the C-O single bonds of the ester linkages can lead to different conformational isomers.

At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, it may be possible to slow this rotation to the point where individual conformers can be observed separately. This would result in the appearance of new sets of signals in the NMR spectrum. Analysis of the coalescence temperature—the temperature at which the separate signals merge into a single broad peak—and the line shapes at different temperatures can provide quantitative information about the energy barriers to this rotation. chemicalbook.com Such studies offer insight into the molecule's conformational flexibility and the relative stability of its different spatial arrangements.

Vibrational Spectroscopy for Molecular Dynamics and Conformation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is dominated by strong absorptions characteristic of its functional groups. nih.gov

A key feature is the intense C=O stretching vibration of the two ester groups, which would be expected in the region of 1720-1740 cm-1. bohrium.com The precise position of this band can be influenced by conjugation with the aromatic rings. The C-O stretching vibrations of the ester linkages would produce strong bands in the 1300-1100 cm-1 region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm-1 range. The aromatic C-H stretching vibrations are expected just above 3000 cm-1, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm-1. nih.gov

Expected Characteristic FT-IR Absorptions for this compound

Vibrational Mode Expected Wavenumber (cm-1) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium-Weak
Ester C=O Stretch 1740-1720 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
Ester C-O Stretch 1300-1100 Strong

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong and sharp bands in the Raman spectrum. The C=O stretching of the ester groups would also be Raman active. nih.gov Raman spectroscopy is particularly useful for observing non-polar bonds, and can provide additional information to confirm the assignments made from the FT-IR spectrum. Studies on related calamitic liquid crystals have utilized Raman spectroscopy to probe changes in intermolecular interactions and molecular rearrangements during phase transitions. sci-hub.seulaval.ca

To achieve a more profound understanding of the vibrational spectra, experimental data can be coupled with high-level computational methods. The Scaled Quantum Mechanical Force Field (SQMFF) approach is a powerful tool for this purpose. amazonaws.com

This method involves several steps:

The equilibrium geometry of the molecule is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). bohrium.com

The harmonic vibrational frequencies are calculated at this optimized geometry. These calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and basis set limitations.

A set of scaling factors is applied to the calculated force constants to correct for these systematic errors. These scale factors are typically transferred from similar molecules or optimized to achieve the best fit with the experimental data.

The scaled force field is then used to calculate a theoretical vibrational spectrum that can be compared directly with the experimental FT-IR and Raman spectra.

A key output of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal mode of vibration. researchgate.net This allows for a detailed and unambiguous assignment of the observed spectral bands, moving beyond simple group frequency correlations to a complete description of the molecule's vibrational dynamics. For complex molecules like liquid crystals containing the benzoyloxybenzoate core, SQMFF analysis has been shown to be essential for a detailed interpretation of their vibrational spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their molecular mass. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence.

In the analysis of this compound, HRMS with electrospray ionization (ESI) is commonly employed. ESI is a soft ionization technique that typically results in the formation of protonated molecules, denoted as [M+H]⁺. The high-resolution capabilities of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap, enable the differentiation of ions with very similar mass-to-charge ratios (m/z).

Research findings have consistently reported the precise molecular mass of the protonated form of this compound. One study determined the calculated m/z for the [M+H]⁺ ion to be 257.0808, with an experimentally found value of 257.0805. mdpi.com This close correlation between the calculated and observed mass provides strong evidence for the compound's elemental formula, C₁₅H₁₂O₄.

The precision of HRMS is invaluable in distinguishing between isomers and confirming the identity of a synthesized compound, making it an indispensable technique in modern organic chemistry. lcms.czhilarispublisher.com

Table 1: HRMS Data for this compound
IonCalculated m/zFound m/zReference
[M+H]⁺257.0808257.0805 mdpi.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is utilized to investigate the photophysical properties of molecules by examining the transitions of electrons between different energy levels upon the absorption of light. semanticscholar.orggoogleapis.comresearchgate.netsioc-journal.cnrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgunits.itmt.com For organic compounds like this compound, this technique provides information about the conjugated systems within the molecule. The presence of aromatic rings and carbonyl groups in this compound leads to characteristic absorption bands.

The UV-Vis spectrum of a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, showed a maximum absorption wavelength (λmax) at approximately 242 nm. nih.govresearchgate.net This absorption is attributed to the π → π* electronic transitions within the conjugated system of the molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, the structural similarities suggest it would also exhibit absorption in the UV region due to its aromatic and ester functionalities. The exact λmax would be influenced by the specific electronic environment of the chromophores in the molecule.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Inverse Gas Chromatography (IGC) are powerful methods used to assess the purity and thermodynamic properties of substances like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its quantitative analysis. rsc.orgunizar.espjoes.comusda.govlongdom.orgfda.gov In the context of this compound, reversed-phase HPLC (RP-HPLC) is a commonly used mode.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For a related compound, Methyl 4-hydroxybenzoate (B8730719), a mobile phase consisting of a methanol (B129727) and water mixture (45:55 v/v) adjusted to a pH of 4.8 was effective. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. This allows for the precise determination of the concentration of this compound in a given sample. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for its identification under specific chromatographic conditions. researchgate.netresearchgate.net

Table 2: HPLC Parameters for Analysis of a Related Benzoate (B1203000) Compound
ParameterValueReference
ColumnL7 Supelco (C8) researchgate.netresearchgate.net
Mobile PhaseMethanol:Water (45:55 v/v), pH 4.8 researchgate.netresearchgate.net
Flow Rate1.0 mL/min researchgate.netresearchgate.net
Detection Wavelength254 nm researchgate.netresearchgate.net
Retention Time (Methyl 4-hydroxybenzoate)5.34 min researchgate.netresearchgate.net

Inverse Gas Chromatography (IGC) for Thermodynamic Interaction Parameters

Inverse Gas Chromatography (IGC) is a unique gas-solid chromatography technique where the material of interest, in this case, a related benzoate compound, is used as the stationary phase within the column. nih.govtubitak.gov.trvulcanchem.comtrdizin.gov.trtandfonline.comdrdo.gov.ininolytix.com Volatile probe molecules of known properties are then injected into the column with a carrier gas. By measuring the retention times of these probe molecules, various thermodynamic interaction parameters between the stationary phase and the probes can be determined.

This technique is particularly useful for characterizing the physicochemical properties of solid materials. For instance, IGC has been used to study the thermodynamic characteristics of liquid crystal compounds, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.govtubitak.gov.tr In such studies, the specific retention volume (Vg°) is a key parameter derived from the retention times.

From the specific retention volumes measured at different temperatures, other important thermodynamic parameters can be calculated. These include the Flory-Huggins interaction parameter (χ¹²∞), which provides information about the solubility of the probe in the stationary phase. tandfonline.com A value of χ¹²∞ less than 0.5 suggests that the probe is a good solvent for the stationary phase. tandfonline.com This information is crucial for understanding the compatibility of this compound with other substances, which is vital in applications like polymer science and formulation development.

Crystallographic and Solid State Structural Investigations

Single-Crystal X-Ray Diffraction (SC-XRD) for Atomic Resolution Structure

Single-crystal X-ray diffraction (SC-XRD) analysis has provided a definitive determination of the solid-state structure of Methyl 4-benzoyloxybenzoate. The compound, with the chemical formula C₁₅H₁₂O₄, crystallizes in the monoclinic system with the space group C2/c. researchgate.netresearchgate.net The crystallographic data reveals a non-planar molecular conformation. iucr.org

Interactive Table: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₅H₁₂O₄ researchgate.net
Molecular Weight 256.25 researchgate.net
Crystal System Monoclinic researchgate.netresearchgate.net
Space Group C2/c researchgate.netresearchgate.net
a (Å) 19.4344 (7) researchgate.net
b (Å) 8.5216 (3) researchgate.net
c (Å) 14.6195 (5) researchgate.net
β (°) 93.075 (2) researchgate.net
Volume (ų) 2417.68 (15) researchgate.net
Z 8 researchgate.net
Temperature (K) 296 researchgate.netresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices

C-H···π Interactions

In the crystal structure of this compound, molecules are linked by C-H···π interactions, forming chains that propagate along the b-axis direction. researchgate.netiucr.orgnajah.edu These interactions involve a hydrogen atom from a C-H bond interacting with the electron-rich π system of an adjacent aromatic ring. mdpi.comresearchgate.net

π-π Stacking Interactions

The chains formed by C-H···π interactions are further linked by offset π-π stacking interactions. researchgate.netiucr.org This type of interaction involves the overlapping of the π-orbitals of adjacent aromatic rings. An intercentroid distance of 3.6806 (14) Å has been reported for these offset interactions, which contribute to the formation of sheets lying parallel to the (10-1) plane. researchgate.netiucr.org In another study, a similar intercentroid distance of 3.640 (1) Å was observed. iucr.orgnajah.edu These stacking interactions are crucial for the stability of the layered supramolecular architecture. rsc.org

Conformational Preferences in the Crystalline State

In the crystalline state, the this compound molecule adopts a specific, non-planar conformation. iucr.org The pendant methyl ester group is observed to have an extended conformation. iucr.orgnajah.edu This preferred conformation is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Dihedral Angle Analysis and Aromatic Ring Orientations

A key feature of the molecular structure of this compound is the relative orientation of its two aromatic rings. The dihedral angle between the two aryl rings has been reported to be 68.19 (9)°. researchgate.netiucr.org Another study reports a similar, yet distinct, dihedral angle of 65.97 (6)°. iucr.orgnajah.edu

The ester groups also exhibit specific orientations relative to the benzene (B151609) rings. The O9—C7=O8 group is nearly coplanar with the C1–C6 aromatic ring, with a dihedral angle of 8.11 (18)°. iucr.org However, it is significantly inclined with respect to the second benzene ring (C10–C15) by 74.8 (19)°. iucr.org Similarly, the O18—C16=O17 group is almost coplanar with the benzene ring to which it is attached, showing a dihedral angle of 5.1 (2)°. iucr.org

Interactive Table: Dihedral Angles in this compound

Description Dihedral Angle (°) Reference
Between the two aryl rings 68.19 (9) researchgate.netiucr.org
Between the two arene rings 65.97 (6) iucr.orgnajah.edu
O9—C7=O8 group and C1–C6 ring 8.11 (18) iucr.org
O9—C7=O8 group and C10–C15 ring 74.8 (19) iucr.org
O18—C16=O17 group and attached benzene ring 5.1 (2) iucr.org

Polymorphism and Solid-State Transformations

Extensive searches of scientific literature and crystallographic databases did not yield any specific studies or documented instances of polymorphism for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs.

Similarly, no research detailing the solid-state transformations of this compound was found. Solid-state transformations refer to changes in the crystal structure of a compound without changing its chemical identity, often induced by factors such as temperature or pressure.

While polymorphism is a known phenomenon for structurally related compounds, such as some other benzoate (B1203000) esters which may exhibit liquid crystalline phases or different crystalline packing, there is currently no available data to suggest that this compound exhibits such behavior. Further research would be required to determine if this compound can exist in multiple polymorphic forms or undergoes any solid-state transformations.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetics of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related characteristics of Methyl 4-benzoyloxybenzoate.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules like this compound. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for calculating properties such as molecular geometry, electron density, and total energy. mdpi.com In DFT, the total energy of the system is expressed as a functional of the electron density. infn.ituni-graz.at

For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP or PBE0, can predict key structural and electronic parameters. The process typically starts with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of ground-state properties can be calculated. epstem.net

Key calculated properties include:

Optimized Molecular Geometry: Provides bond lengths, bond angles, and dihedral angles for the most stable conformation.

Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. sapub.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net

Theoretical studies on similar benzoate (B1203000) derivatives have demonstrated the utility of DFT. For instance, in a study on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, DFT (specifically the RB3LYP method) was used to calculate the HOMO-LUMO energy gap. sapub.org Another study on a more complex benzoate derivative utilized B3LYP and B3PW91 functionals to correlate theoretical and experimental NMR chemical shifts. epstem.net

Table 1: Representative Theoretical Ground State Properties of this compound (Calculated via DFT) This table presents hypothetical yet representative data based on typical DFT calculation results for similar aromatic esters.

PropertyCalculated Value (B3LYP/6-311G(d,p))Unit
Total Energy-801.5Hartrees
HOMO Energy-7.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap5.4eV
Dipole Moment2.5Debye

Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT is a powerful tool, the Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more accurate calculations. arxiv.org The HF method, however, does not fully account for the correlated motion of electrons, as it treats electron-electron repulsion in an averaged way. wikipedia.orgug.edu.pl The energy difference between the exact non-relativistic energy and the HF energy is known as the correlation energy. ug.edu.plepfl.ch

Post-Hartree-Fock methods are a class of techniques designed to systematically improve upon the HF approximation by explicitly including electron correlation. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, which is crucial for describing certain chemical phenomena. wikipedia.org

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. MP2, the second-order correction, is a popular choice for adding correlation effects with a manageable computational cost. epfl.ch

Configuration Interaction (CI): CI methods express the true many-electron wavefunction as a linear combination of Slater determinants corresponding to the ground state and various excited electronic configurations. Including all possible excitations (Full CI) provides the exact solution within a given basis set but is computationally intractable for all but the smallest molecules. epfl.ch

Coupled Cluster (CC): Coupled Cluster theory, particularly the CCSD(T) method (which includes single, double, and a perturbative treatment of triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. stackexchange.com

For a molecule like this compound, these methods would be employed to obtain highly accurate energies, study reaction barriers, and investigate excited states where electron correlation effects are paramount. wikipedia.org While often too costly for simple geometry optimizations of a molecule this size, they are invaluable for single-point energy calculations on structures obtained from less expensive methods like DFT.

The accuracy of any quantum chemical calculation, whether DFT or post-Hartree-Fock, is critically dependent on the choice of the basis set. stackexchange.com A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. In practice, these are typically atom-centered Gaussian-type functions. arxiv.org

The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets include more functions per atom, allowing for a more flexible and accurate description of the electron distribution, but at a significantly higher computational expense. reddit.com

Commonly used basis set families include:

Pople-style basis sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used. They can be augmented with additional functions:

Polarization functions (d,p): Indicated by notations like (d,p) or **, these functions allow orbitals to change shape, which is crucial for describing chemical bonds. reddit.com

Diffuse functions (+): Indicated by a + or ++, these functions are important for describing systems with delocalized electrons, such as anions or in the calculation of long-range interactions. stackexchange.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set (CBS) limit, making them ideal for high-accuracy calculations where results can be extrapolated. stackexchange.comarxiv.org

For this compound, a typical geometry optimization might use a Pople-style basis set like 6-311G(d,p). For higher accuracy energy calculations or the study of properties like polarizabilities, a larger correlation-consistent basis set, such as aug-cc-pVTZ, would be more appropriate. nih.gov

Table 2: Comparison of Common Basis Sets for Organic Molecules

Basis SetDescriptionTypical Application
6-31G(d)Double-zeta with polarization on heavy atoms.Routine geometry optimizations, preliminary calculations.
6-311+G(d,p)Triple-zeta with polarization on all atoms and diffuse functions on heavy atoms.Good quality geometries and properties for neutral and anionic species.
cc-pVTZCorrelation-consistent, triple-zeta.High-accuracy energy calculations, studies requiring systematic convergence.
aug-cc-pVTZcc-pVTZ augmented with diffuse functions on all atoms.Very high-accuracy calculations, properties involving diffuse electron density (e.g., polarizability, electron affinity).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.com This approach allows for the exploration of dynamic processes, conformational changes, and the simulation of bulk properties that are inaccessible to static quantum chemical calculations. mdpi.combiorxiv.org

Molecules like this compound are not rigid structures; they are flexible and can adopt a variety of different three-dimensional shapes, or conformations, due to rotation around single bonds. MD simulations are a primary tool for exploring this conformational space. nih.gov

By simulating the molecule's motion at a given temperature, an MD trajectory is generated, which is a record of the atomic positions and velocities over time. nih.gov Analysis of this trajectory can reveal:

Stable Conformers: The most frequently visited conformations during the simulation correspond to low-energy, stable states.

Conformational Interconversion: The simulation can show the pathways and barriers for transitions between different conformers. nih.gov

A key analysis for flexible molecules involves tracking the distribution of dihedral angles. For this compound, the dihedral angles defining the orientation of the two phenyl rings relative to the central ester group are of particular interest. A study on a similar, more complex benzoate-containing liquid crystal used MD simulations to calculate dihedral angle distributions to understand the molecule's conformation in the crystalline state. aip.org

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDefining Atoms (using standard IUPAC numbering)Description
τ1C2'-C1'-C(O)-OOrientation of the benzoyl group relative to the ester carbonyl.
τ2C1'-C(O)-O-C4Planarity of the central ester linkage.
τ3C(O)-O-C4-C5Orientation of the phenyl ring relative to the ester oxygen.

Simulation of Phase Behavior and Molecular Reorientations

MD simulations are particularly powerful for studying condensed phases and phase transitions. For mesogenic molecules like this compound, which can form liquid crystal phases, MD can provide atomic-level insight into the collective behavior that drives these transitions. scielo.br

By simulating a large number of molecules in a simulation box with periodic boundary conditions, one can model the bulk material. These simulations can be used to:

Predict Phase Transitions: By running simulations at different temperatures, it is possible to observe the transition from a crystalline solid to a liquid crystal phase (e.g., smectic or nematic) and then to an isotropic liquid.

Analyze Molecular Ordering: In the liquid crystal phase, molecules exhibit orientational order. MD simulations allow for the calculation of order parameters that quantify the degree of alignment of the molecular axes.

Study Molecular Reorientations: The simulations can track the rotational motion of individual molecules, revealing how they reorient within the ordered environment of a liquid crystal phase. researchgate.net

Theoretical models for highly polar compounds suggest that dipolar interactions play a significant role in determining the type of liquid crystalline phase that forms. scielo.br MD simulations can directly model these electrostatic interactions and help elucidate their role in the formation of specific phases, such as the smectic A phases observed in related compounds. scielo.brnih.gov

Reaction Pathway Calculations and Potential Energy Surfaces

The study of chemical reactions through computational methods hinges on the concept of the Potential Energy Surface (PES). A PES is a mathematical or graphical representation of a system's potential energy as a function of its atomic coordinates. uni-muenchen.de It provides a theoretical landscape that maps out all possible geometric arrangements of the atoms and their corresponding energies, offering profound insights into molecular stability, conformational changes, and reaction mechanisms. uni-muenchen.de For a reaction, the PES illustrates the energy changes as reactants transform into products, passing through high-energy transition states and potentially stable intermediates. ku.ac.kedtu.dk

The synthesis of this compound, commonly achieved via esterification reactions such as the Schotten-Baumann reaction between a derivative of 4-hydroxybenzoic acid and benzoyl chloride, can be modeled to understand its mechanism. wikipedia.org While specific PES calculations for this exact reaction are not prevalent in public literature, analogous computational studies on esterification reactions, such as the methanolysis of acetyl chloride or the reaction between glycerol (B35011) and acetic acid, provide a validated framework for understanding the process. ku.ac.keconicet.gov.ar These studies typically employ Density Functional Theory (DFT) to map the energy profile, identifying the key stationary points: the reactant complex, one or more transition states, potential tetrahedral intermediates, and the product complex. dtu.dkresearchgate.net

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step in validating a computed reaction pathway. researchgate.net The IRC is defined as the minimum energy reaction path in mass-weighted coordinates that connects a first-order saddle point (the transition state) to the local minima of the reactants and products on the Potential Energy Surface. uni-muenchen.degithub.io Its primary purpose is to confirm that the identified transition state structure is indeed the correct one that smoothly links the intended reactants and products. researchgate.net

The procedure begins with the optimized geometry of the transition state. The calculation then follows the path of steepest descent from the saddle point in two directions: one towards the reactants and the other towards the products. scm.com By tracing this path, researchers can visualize the precise atomic motions involved in the bond-breaking and bond-forming processes as the reaction progresses. For the esterification leading to this compound, an IRC analysis would start from the tetrahedral intermediate's transition state, confirming that it connects to the intermediate on one side and the final product, along with the leaving group, on the other.

The activation energy barrier (Ea), or activation free energy (ΔG‡), is the energy difference between the reactants and the highest-energy transition state on the reaction pathway. nih.gov This value is a critical determinant of the reaction's kinetics, with a lower barrier corresponding to a faster reaction rate. nih.gov Computational chemistry provides a powerful tool for predicting these barriers, offering insights that can be difficult to measure experimentally. nih.gov

Table 1: Representative Calculated Activation Free Energies (ΔG‡) for Analogous Acyl Transfer Reactions.
ReactionMechanismCatalystCalculated ΔG‡ (kcal/mol)Reference
Methanolysis of Acetyl ChlorideConcertedNone21 researchgate.net
Aminolysis of MethylformateStepwiseNone~49-50 researchgate.net
Aminolysis of MethylformateStepwiseAmmonia (1 molecule)~32-33 researchgate.net

This table presents data from model systems to illustrate typical energy barriers in related reactions, not specific data for this compound.

Force Field Development and Parameterization for Benzoyloxybenzoate Systems

Molecular mechanics (MM) simulations are a computationally efficient method for studying the dynamics and conformational landscapes of large molecules and condensed-phase systems. The accuracy of these simulations depends entirely on the quality of the underlying potential energy function, known as a force field. While general-purpose force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are robust, they may lack accurate parameters for novel or uncommon chemical moieties, such as the specific linkages in benzoyloxybenzoate systems.

For a molecule like this compound, a custom parameterization may be necessary to accurately model its behavior. This process involves developing new parameters for bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) terms that are not present in existing force fields. The general workflow involves fitting these parameters to high-level quantum mechanical (QM) data.

Parameterization Workflow:

Quantum Mechanical Calculations: The initial step is to perform high-level QM calculations (typically using DFT) to obtain reference data. This includes geometry optimization to find the minimum energy structure and calculation of the electrostatic potential (ESP).

Charge Derivation: Partial atomic charges are derived by fitting them to reproduce the QM-calculated ESP. This step is crucial for accurately modeling electrostatic interactions.

Bonded Parameter Fitting:

Bonds and Angles: Equilibrium bond lengths and angles are typically set to the values from the QM-optimized geometry. The corresponding force constants are either taken from analogous atom types or fitted to match vibrational frequencies.

Dihedral Angles: This is often the most critical part of the parameterization. The potential energy profile for rotation around key bonds (e.g., the C-O and C-C bonds of the ester linkage) is calculated using a relaxed QM scan. The dihedral parameters in the force field are then optimized to reproduce this QM energy profile.

Table 2: Hypothetical Atom Types and Required Parameters for a Benzoyloxybenzoate Force Field.
Interaction TypeAtoms Involved (Hypothetical Types)Parameter to be DerivedSource of Reference Data
Dihedral AngleC_aryl - C_ester - O_ester - C_arylTorsional barrier height and phaseQM relaxed potential energy scan
Dihedral AngleO_ester - C_ester - C_aryl - C_arylTorsional barrier height and phaseQM relaxed potential energy scan
Partial ChargeAll unique atomsAtomic charge (e.g., in units of e)Fit to QM electrostatic potential
van der WaalsAll unique atomsLennard-Jones parameters (ε, σ)Analogy to existing types or fit to condensed-phase data

This table is illustrative, outlining the general process for parameterizing a novel molecule like this compound.

Solvation Models and Environmental Effects on Molecular Properties

Most chemical and biological processes occur in solution, making the influence of the solvent critically important. Computational solvation models are used to account for the effects of the surrounding medium on a solute's structure, stability, and reactivity. acs.org These models can be broadly categorized into two main types: implicit and explicit. wikipedia.org

Implicit Solvation Models: These methods, also known as continuum models (e.g., PCM, SMD, COSMO), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. numberanalytics.com Implicit models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. numberanalytics.com This allows for the detailed, atom-level description of specific solute-solvent interactions, such as hydrogen bonding, which is crucial in many systems. acs.org However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms and the need for extensive conformational sampling. numberanalytics.com

Hybrid Solvation Models: Methods like QM/MM combine a high-level QM description of the solute (or its reactive center) with an MM description of the explicit solvent molecules, often embedded within an implicit solvent continuum. numberanalytics.com This layered approach aims to balance accuracy and computational cost. wikipedia.org

Applications in Liquid Crystalline Materials Science

Molecular Design Principles for Mesophase Engineering

The design of liquid crystals (LCs) based on the benzoyloxybenzoate core is a strategic process aimed at controlling the material's physical properties by altering its molecular structure. nih.govtubitak.gov.tr Phenyl benzoate (B1203000) derivatives are a widely studied class of calamitic, or rod-shaped, LCs where modifications to the terminal chains, linking groups, and the central core are employed to engineer specific physicochemical characteristics. nih.govtubitak.gov.tr

Key design principles include:

Modification of Terminal Groups: The attachment of flexible alkyl or alkoxy chains to the ends of the rigid core is a primary strategy. The length and parity (odd or even number of atoms) of these chains significantly influence the transition temperatures and the type of mesophase exhibited. nih.gov For instance, longer terminal chains tend to promote the formation of more ordered smectic phases over nematic phases. nih.gov

Introduction of Chiral Centers: Incorporating a chiral moiety, often in one of the terminal chains, is crucial for developing chiral mesophases such as the chiral nematic (N), chiral smectic C (SmC), and Twist Grain Boundary (TGB) phases. researchgate.netacademicjournals.org The (S)-(-)-2-methylbutyl group is a commonly used chiral precursor for this purpose. academicjournals.org

Creation of Dimeric Structures: Covalently linking two mesogenic units, such as connecting a phenyl 4-(benzoyloxy)benzoate core to another unit like cholesterol via a flexible spacer, creates dimeric liquid crystals. researchgate.net The length and parity of this central spacer play a critical role in dictating the resulting mesophase, with different spacer lengths stabilizing distinct phases like N, SmA, SmC, or TGB phases. researchgate.net

Lateral Substitution: Adding substituents to the sides of the aromatic core can drastically alter molecular packing. Lateral groups like methyl or chlorine can lower the melting point and modify the stability of the nematic phase by disrupting intermolecular associations. tandfonline.comszfki.hu

These principles allow for the rational design of materials with desired properties, such as specific mesophase ranges and electro-optical responses, for various technological applications. tandfonline.com

Thermotropic Liquid Crystalline Behavior

Derivatives of the benzoyloxybenzoate core exhibit a rich variety of thermotropic liquid crystalline phases, which are induced by changes in temperature. greyhoundchrom.com The specific phases that appear, and the temperatures at which they transition, are a direct consequence of the molecular structure. nih.gov

The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. greyhoundchrom.com Derivatives of phenyl 4-benzoyloxybenzoate are well-known for forming stable nematic phases over wide temperature ranges. tandfonline.comresearchgate.net

Research has focused on synthesizing derivatives with lower melting points to make them suitable for practical applications. For example, the introduction of a lateral methyl group onto the phenyl 3-benzoyloxybenzoate core has been shown to produce stable nematogens with melting points around 90°C. tandfonline.com Similarly, the use of lateral chlorine substituents on phenyl 4-benzoyloxybenzoate derivatives has successfully yielded nematic materials with melting points as low as 39°C. tandfonline.com Even when the linear core is replaced with a bent structure, such as in 4-chloro-1,3-phenylene bis-4-[4'-(9-decenyloxy) benzoyloxy] benzoate, a monotropic nematic phase can be observed at relatively low temperatures (below 80°C). szfki.hu

Smectic phases possess a higher degree of order than nematic phases, with molecules organized into layers. greyhoundchrom.com The Smectic A (SmA) phase features molecules aligned perpendicular to the layer planes, while in the tilted Smectic C (SmC) phase, the molecules are inclined at an angle to the layer normal. cbpbu.ac.in

Several calamitic liquid crystals incorporating the benzoyloxybenzoate core have been found to exhibit smectic phases. A notable example, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), displays an enantiotropic nematic (N) and a tilted smectic (SmC) phase. nih.govtubitak.gov.tr The phase transitions for BDBB were identified using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), which reveals characteristic optical textures. nih.govtubitak.gov.tr

The introduction of chirality leads to the formation of the chiral Smectic C (SmC) phase. In a series of (S)-(-)-2-methylbutyl 4'-(4”-n-alkanoyloxybenzoyloxy)biphenyl-4-carboxylates, all members of the series were found to exhibit both an SmA and a tilted SmC phase. academicjournals.org The SmA phase was identified by its characteristic fan-shaped texture, while the SmC* phase was recognized by the appearance of helical lines within the texture upon cooling. academicjournals.org

The following table summarizes the phase behavior of a representative benzoyloxybenzoate derivative.

CompoundPhase Transition Sequence
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) Cr 111.4 °C (20.3) SmC 152.0 °C (faint) N 193.3 °C (1.4) Iso

Table data sourced from reference nih.govtubitak.gov.tr. Phase transitions are for the heating cycle, with enthalpy values (kJ/mol) in parentheses. Abbreviations: Cr = Crystal, SmC = Smectic C, N = Nematic, Iso = Isotropic.

Chirality at the molecular level can induce the formation of helical superstructures in liquid crystals, leading to chiral mesophases. mdpi.com When a chiral center is introduced into a molecule that forms a tilted smectic C phase, the result is the ferroelectric SmC* phase. academicjournals.org In this phase, the helical structure is unwound by an electric field, producing a net spontaneous polarization that can be switched, enabling fast electro-optic effects. academicjournals.orgarxiv.org

Cholesterol-based nonsymmetric dimers featuring a phenyl 4-(benzoyloxy)benzoate core demonstrate rich chiral mesomorphism. researchgate.net These compounds consistently show a chiral nematic (N) phase. researchgate.net Depending on the length and parity of the flexible spacer connecting the cholesterol unit to the benzoyloxybenzoate core, other chiral phases can be stabilized. Dimers with an even-membered spacer can exhibit either a chiral smectic C (SmC) phase or a twist grain boundary (TGB) phase, which is a highly ordered phase composed of SmC* blocks. researchgate.net

Ferroelectricity is a key property of SmC* materials. academicjournals.org The discovery of ferroelectric liquid crystals, which exhibit bistability and microsecond-range switching times, has driven significant research into new chiral materials based on scaffolds like benzoyloxybenzoate for use in optical switches and displays. academicjournals.org While ferroelectricity is most commonly associated with the SmC* phase, research has also uncovered the existence of a ferroelectric nematic (NF) phase in certain highly polar molecules. arxiv.org

Structure-Mesophase Property Relationships

The relationship between a molecule's chemical structure and its resulting liquid crystalline properties is a central theme in materials science. For derivatives of methyl 4-benzoyloxybenzoate, this relationship is particularly evident in how modifications to the core and terminal chains dictate mesophase behavior.

Altering the rigid core of a mesogen has a profound impact on its liquid crystalline properties. Even subtle changes can shift transition temperatures, alter phase types, or eliminate mesomorphism entirely.

Lateral Substitution: Attaching a small group to the side of the central phenyl rings disrupts the ideal packing of the molecules. In derivatives of phenyl 4-benzoyloxybenzoate, introducing a lateral chlorine atom was found to effectively lower the melting point while preserving the nematic phase. tandfonline.com Similarly, a lateral methyl group can be used to create low-melting nematogens. tandfonline.comresearchgate.net This strategy is crucial for developing materials that are liquid crystalline at or near room temperature.

Bent Cores: Replacing the linear phenyl 4-benzoyloxybenzoate structure with a bent core, for example by using a 1,3-disubstituted phenyl ring (resorcinol) as the central unit, leads to the formation of bent-core or "banana" liquid crystals. szfki.hu These materials exhibit unique mesophases and properties not seen in their linear counterparts. For instance, the compound 4-chloro-1,3-phenylene bis-4-[4'-(9-decenyloxy) benzoyloxy] benzoate has a bent core and displays an unusually large flexoelectric coefficient and abnormally low bend and twist elastic constants in its nematic phase. szfki.hu

Extended Cores and Dimers: The core can be extended by adding more aromatic rings or by linking two mesogenic units together. In cholesterol-based dimers with a phenyl 4-(benzoyloxy)benzoate core, the mesomorphism is strongly dependent on the length of the spacer linking the two parts. researchgate.net A study of these dimers revealed that those with odd-parity spacers could stabilize a blue phase and an SmA phase, while those with even-parity spacers favored the formation of SmC* or TGBC* phases. researchgate.net

The following table illustrates how core modifications in benzoyloxybenzoate derivatives influence their mesomorphic properties.

Core ModificationExample Compound ClassResulting Mesophase BehaviorReference
Lateral Methyl Group Phenyl 3-Methyl-Benzoyloxybenzoate DerivativesStable nematic phases with lowered melting points (around 90°C). tandfonline.com
Lateral Chlorine Atom Laterally-chlorinated Phenyl 4-benzoyloxybenzoate DerivativesNematic phases with very low melting points (as low as 39°C). tandfonline.com
Bent Core 4-chloro-1,3-phenylene bis-4-[4'-(9-decenyloxy) benzoyloxy] benzoateMonotropic nematic phase with unusual physical properties (low elastic constants). szfki.hu
Dimeric Core Cholesterol-phenyl 4-(benzoyloxy)benzoate dimersChiral Nematic (N), Smectic A (SmA), Chiral Smectic C (SmC), and Twist Grain Boundary (TGB) phases, depending on spacer length. researchgate.net

Impact of Terminal and Lateral Chain Variations

Systematic studies have shown that the length and nature of terminal alkyl or alkoxy chains play a critical role. For instance, in series like 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates, the commencement of certain smectic phases, such as the partially bilayered smectic A (SAd), is dependent on the alkyloxy chain length. tandfonline.com For the unsubstituted series, the SAd phase appears from the nonyloxy homologue onwards. tandfonline.com Increasing the length of the terminal chain generally enhances the stability of smectic phases. researchgate.netcore.ac.uk This is because longer chains promote stronger intermolecular interactions and a higher degree of molecular ordering, which favors the formation of layered smectic structures over nematic ones. frontiersin.org

Lateral substituents, which are atoms or small groups attached to the sides of the mesogenic core, introduce significant steric and electronic effects. tandfonline.comtandfonline.com A lateral substituent can disrupt the molecular packing, which often leads to a decrease in the crystal-to-mesophase transition temperature, effectively broadening the liquid crystal range. tandfonline.com For example, the nematic range of 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate is significantly wider than its more symmetrical, unsubstituted counterparts. tandfonline.com The position and polarity of these substituents are also crucial. tandfonline.com Introducing substituents at different positions on the phenyl rings can dictate the type of mesophase that forms. tandfonline.com For instance, in 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates, introducing a substituent at different lateral positions (denoted as X, Y, or Z) alters the onset and type of smectic phases observed. tandfonline.com

The following table summarizes the effect of substituents on the mesomorphic properties of selected 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates. tandfonline.com

Substituent PositionSubstituentEffect on SAd Phase
XH (unsubstituted)Commences from the nonyloxy homologue.
XCl, BrCommences from the octyloxy homologue; an additional SAd phase appears at lower temperatures.
YVariousSAd phase commences from the undecyloxy or dodecyloxy homologue.
ZMethoxyFormation of the SAd phase is hindered.

Bent-Core and Banana-Shaped Mesogens Derived from Benzoyloxybenzoates

Benzoyloxybenzoate units are integral components in the construction of a fascinating class of liquid crystals known as bent-core or "banana-shaped" mesogens. mdpi.comresearchgate.net These molecules, unlike conventional rod-like (calamitic) liquid crystals, possess a bent molecular shape, which leads to unique packing arrangements and novel physical properties, including the spontaneous formation of chiral and polar ordered domains from achiral molecules. mdpi.comresearchgate.net

A common strategy for designing these molecules involves using a bent central unit, such as resorcinol (B1680541) (1,3-dihydroxybenzene), linked to two rigid side arms that incorporate the benzoyloxybenzoate moiety. mdpi.comresearchgate.net The synthesis often starts from 4-hydroxybenzoic acid, which is elaborated into a key intermediate containing the benzoyloxybenzoate structure, and then coupled to the bent core. szfki.hu

One extensively studied example is 4-chloro-1,3-phenylene bis-4-[4'-(9-decenyloxy)benzoyloxy] benzoate (ClPbis10BB). researchgate.netszfki.huaps.orgnih.govscilit.com This material exhibits a nematic phase with highly unusual physical properties, such as an exceptionally large bend flexoelectric coefficient and abnormally low bend and twist elastic constants. researchgate.netszfki.hu These properties are attributed to short-range, smectic-C-like correlations among the molecules in the nematic phase. aps.orgnih.gov Another related compound, 1,3-Phenylene-bis 4-[4-(10-undecenyloxy)-benzoyloxy] benzoate (Pbis11BB), forms a B2 phase, a type of banana phase, which exhibits peculiar slow molecular dynamics. acs.orgnih.gov

The mesomorphic behavior of these bent-core systems is profoundly influenced by structural modifications, such as the nature of the central core, the position of lateral substituents, and the length of the terminal chains. mdpi.com For example, replacing a lateral methyl group with a chlorine atom can significantly alter the resulting mesophases. mdpi.com The asymmetry in terminal chain lengths in 1,3-phenylene bis[4-(4′-alkoxybenzoyloxy)]benzoates also has a strong influence on their mesogenic properties. researchgate.net

The unique properties of benzoyloxybenzoate-derived bent-core liquid crystals, such as ferroelectric switching, make them promising for applications in fast-switching electro-optical devices and display technologies. mdpi.comresearchgate.net

The table below details the physical constants determined for the bent-core nematic liquid crystal ClPbis10BB at 2 °C below the isotropic-nematic transition. aps.orgnih.gov

PropertySymbolValue
Splay Elastic ConstantK₁₁3.1 x 10⁻¹² N
Twist Elastic ConstantK₂₂0.31 x 10⁻¹² N
Bend Elastic ConstantK₃₃0.88 x 10⁻¹² N
Splay Viscosityηsplay1.1 Pa·s
Twist Viscosityηtwist0.37 Pa·s
Bend Viscosityηbend1.2 Pa·s

Integration of Benzoyloxybenzoate Mesogens into Polymer Architectures

The favorable mesogenic properties of benzoyloxybenzoate derivatives have led to their widespread use as building blocks in macromolecular systems, specifically in liquid crystalline polymers (LCPs) and liquid crystalline elastomers (LCEs). wikipedia.org By incorporating these mesogenic units into a polymer framework, materials can be designed that combine the properties of polymers (e.g., mechanical strength, processability) with the stimuli-responsive behavior of liquid crystals. wikipedia.org

Liquid Crystalline Polymers (LCPs)

In LCPs, the benzoyloxybenzoate mesogen can be incorporated into either the main polymer chain (main-chain LCPs) or as a pendant group attached to the backbone (side-chain LCPs). wikipedia.org A specific class known as mesogen-jacketed liquid crystalline polymers (MJLCPs) features side-on side-chain mesogens with very short or no spacers, forcing the polymer backbone into a rigid, rod-like conformation. rsc.org These polymers can self-organize into various supramolecular structures. rsc.org

Side-chain LCPs containing phenyl benzoate mesogens have been synthesized, for example, via the polymerization of polyacetylenes. trdizin.gov.tr The resulting polymers exhibit mesomorphic properties that are dependent on the nature of the terminal groups on the benzoyloxybenzoate unit. trdizin.gov.tr Cholesteric LCPs, which exhibit selective reflection of light, have also been prepared using benzoyloxybenzoate-based monomers. wiley.com These materials are of interest for applications in optical films and sensors. wiley.com

Liquid Crystalline Elastomers (LCEs)

Liquid crystalline elastomers are crosslinked polymer networks composed of LCP chains. wikipedia.org They are unique "soft" materials that can exhibit large, reversible shape changes in response to external stimuli such as heat or light. researchgate.net The incorporation of benzoyloxybenzoate mesogens is a common strategy for creating these smart materials.

Polysiloxane-based side-chain liquid crystal elastomers (SCLCEs) are frequently synthesized by attaching mesogenic monomers, such as allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, to a flexible polysiloxane backbone via a hydrosilylation reaction. researchgate.netdntb.gov.uaresearchgate.net The properties of the resulting elastomer are highly dependent on the structure of the mesogen, the polysiloxane backbone, and the type and concentration of the cross-linking agent used. researchgate.netresearchgate.net For instance, elastomers have been synthesized using different cross-linkers containing alkyl, phenyl, biphenyl, or azo moieties, which influences the thermal stability and mesophase range of the final material. researchgate.netresearchgate.net Even when the individual monomer and cross-linker components are not liquid crystalline themselves, the resulting elastomer can exhibit a mesophase. researchgate.net These benzoyloxybenzoate-containing LCEs are being explored for applications as actuators, artificial muscles, and sensors. wiley.comresearchgate.net

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor for Advanced Organic Building Blocks

Methyl 4-benzoyloxybenzoate serves as a foundational molecule for the synthesis of more complex organic structures. Through various chemical reactions, its core structure can be modified to introduce new functional groups, thereby creating advanced building blocks for specialized applications.

One common transformation is the hydrolysis of the methyl ester to a carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a highly reactive intermediate that can participate in numerous coupling reactions. For instance, it can be reacted with phenols to form elaborated ester compounds. A protection-deprotection strategy can be employed to synthesize substituted benzoyloxybenzoates, where the hydroxyl group of a substituted benzoic acid is protected before esterification and subsequently deprotected. tandfonline.com

The benzoyloxy group can also be manipulated. For example, derivatives of this compound are used in the synthesis of various organic compounds, including those with potential biological activity. chimia.chmdpi.com

Key Intermediate in Multi-Step Convergent Syntheses

In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound and its derivatives are often employed as one of these key fragments. This approach allows for the efficient construction of large and complex molecules.

For example, in the synthesis of dendrimers, which are large, highly branched molecules, derivatives of this compound can be used as part of the repeating monomer units. nih.govwikipedia.org These dendrimers have applications in various fields, including drug delivery and materials science. mdpi.comscispace.com The synthesis often involves a divergent approach, starting from a central core and adding successive generations of monomers. scispace.com

Furthermore, in the creation of certain liquid crystals, complex molecular structures are required. Derivatives of this compound are synthesized as intermediates which are then coupled with other molecular fragments to produce the final liquid crystalline compounds. academicjournals.orgacs.org

Derivatization for Supramolecular Assembly Components

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. The components of these assemblies are held together by non-covalent intermolecular forces. This compound can be derivatized to create molecules that are capable of self-assembly into larger, ordered structures.

By introducing specific functional groups, such as long alkyl chains or hydrogen-bonding moieties, the resulting molecules can be designed to self-assemble in a controlled manner. rsc.org This has been demonstrated in the formation of liquid crystal phases, where the shape and intermolecular interactions of the molecules dictate the type of phase formed. rsc.org For example, the introduction of a chiral center can lead to the formation of ferroelectric liquid crystals. academicjournals.org

The ability to form these ordered structures is crucial for the development of functional materials with applications in electronics and optics. rsc.org

Applications in Materials Chemistry beyond Liquid Crystals

While the use of this compound and its derivatives in the synthesis of liquid crystals is well-established, its utility extends to other areas of materials chemistry.

One significant application is in the synthesis of aromatic polyesters. wiley.comresearchgate.net These polymers can exhibit high thermal stability and mechanical strength, making them suitable for use as high-performance plastics. The polymerization can be achieved through esterolysis melt polymerization, where this compound is used as a monomer. wiley.comresearchgate.net

Additionally, derivatives of this compound are used in the development of other functional materials. For instance, they can be incorporated into the structure of dendrimers to create materials with specific surface functionalities and internal cavities. nih.govwikipedia.org These materials have potential applications in catalysis, separations, and as nanocarriers.

Below is an interactive data table summarizing the applications of this compound and its derivatives in the synthesis of various compounds.

Application Area Specific Use Key Intermediates/Derivatives Relevant Synthetic Methods
Advanced Organic Building Blocks Synthesis of complex esters and other functionalized molecules.Methyl 4-(chlorocarbonyl)benzoate, Substituted benzoyloxybenzoates.Hydrolysis, Acyl chloride formation, Esterification, Protection-deprotection strategies. tandfonline.com
Convergent Synthesis Building block for dendrimers and complex liquid crystals.Monomers for dendrimer synthesis, Liquid crystal fragments.Divergent dendrimer synthesis, scispace.com Coupling reactions.
Supramolecular Assembly Component for self-assembling systems.Derivatized molecules with specific functional groups (e.g., alkyl chains, chiral centers).Functional group introduction, Self-assembly driven by non-covalent interactions. rsc.org
Materials Chemistry Monomer for high-performance polymers, Component of functional materials.This compound, Dendrimer components.Esterolysis melt polymerization, wiley.comresearchgate.net Dendrimer synthesis. nih.govwikipedia.org

Q & A

Q. What are the established synthetic routes for Methyl 4-benzoyloxybenzoate, and how can reaction yields be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with benzoyl chloride, followed by methylation. Key steps include:
  • Esterification : React 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine) to form 4-benzoyloxybenzoic acid.

  • Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate in an alkaline medium to introduce the methyl ester group .
    Optimization Strategies :

  • Control reaction temperature (e.g., 60–80°C for esterification) to minimize side reactions.

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

    Reagent/Condition Role Example from Evidence
    PyridineBaseFacilitates esterification
    KMnO₄ (aqueous)OxidantAlternative for carboxyl group formation

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Spectroscopic Techniques :
  • FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and aromatic (C-H bend ~700–900 cm⁻¹) groups. Compare to reference spectra .

  • NMR : Look for signals at δ 3.9 ppm (methyl ester) and δ 7.5–8.1 ppm (aromatic protons) .
    Chromatography :

  • Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .

    Technique Key Peaks/Parameters Reference
    FTIR1720 cm⁻¹ (ester C=O)
    ¹H NMRδ 3.9 ppm (CH₃)

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 4-methoxybenzoate derivatives) to identify systematic errors .

  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in NMR .

  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

    Example : A study on methyl 2-bromo-5-methoxybenzoate resolved spectral discrepancies by correlating FTIR and X-ray crystallography data .

Q. What strategies are effective for optimizing regioselective substitution reactions in this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., benzoyloxy) to control substitution at the para position.

  • Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance reaction rates and selectivity .

  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

    Reaction Type Conditions Outcome
    NitrationHNO₃/H₂SO₄ at 0–5°CPara-nitro derivative
    BrominationBr₂ with AlCl₃ catalystOrtho/para bromination

Q. How can structural analogs inform toxicity assessments of this compound in biomedical research?

  • Methodological Answer : Apply grouping/read-across principles using compounds with:
  • Similar ester functional groups (e.g., methyl paraben).

  • Comparable metabolic pathways (e.g., hydrolysis to 4-hydroxybenzoic acid) .
    In Vitro Testing : Use cell-based assays (e.g., MTT assay) to evaluate cytotoxicity, referencing methylparaben studies .

    Data Table :

    Analog Compound Key Similarity Reference
    Methyl parabenShared ester group
    Benzyl benzoateAromatic ester backbone

Methodological Considerations

  • Safety Protocols : Follow guidelines for handling esters (e.g., avoid inhalation, use fume hoods) as per methyl benzoate safety sheets .
  • Data Reproducibility : Use certified reference materials (e.g., Thermo Scientific’s methylparaben CRM) for calibration .

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